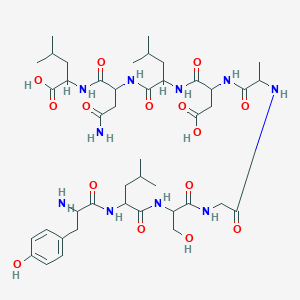
Cancer/testis antigen 1 (ORF2 (14-33))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cancer/testis antigen 1; NY-ESO-1
Applications De Recherche Scientifique
Cancer/Testis Antigens as Targets for Cancer Immunotherapy : Cancer/testis (CT) antigens, including ORF2 (14-33), are expressed in male germ cells and various types of tumors, but not in adult somatic tissues. This unique expression pattern makes them ideal targets for cancer vaccines. CT antigens can induce spontaneous immune responses in cancer patients, leading to the development of antigen-specific cancer vaccines. Clinical trials with MAGE-A and NY-ESO-1, which are members of CT antigens, are currently in progress (Scanlan et al., 2002).
Expression in Various Cancer Types and Immunogenicity : Cancer-testis antigens like ORF2 (14-33) are expressed in melanoma, soft tissue sarcoma, and other cancers, but not in normal adult somatic tissue. Their expression can trigger T lymphocyte responses, making them useful in cancer immunotherapy and as biomarkers for early cancer detection (Segal et al., 2005).
Role as Biomarkers and Therapeutic Targets : CT antigens, due to their restricted expression in testis and various cancers, can serve as biomarkers for early detection of cancers and as promising candidates for cancer immunotherapy. Their expression in cancers can be immunogenic, making them major focuses for vaccine-based clinical trials (Ghafouri-Fard & Modarressi, 2009).
Preferential Expression in Hormone-Receptor Negative Cancers : Studies have shown that multiple Cancer/Testis Antigens, including ORF2 (14-33), are more frequently expressed in hormone receptor-negative and high-grade cancers, such as breast cancer. This suggests that CT antigens might be particularly relevant for cancers that currently have limited treatment options (Chen et al., 2011).
Novel Cancer Testis Antigens in Diverse Cancers : New CT antigens like ORF2 (14-33) are being identified in various cancers such as pancreatic, lung, and endometrial cancers, expanding the scope of potential targets for cancer diagnosis and immunotherapy (Okada et al., 2006).
Potential in Tumor Vaccines and Immunotherapy : The immunogenicity and restricted expression of CT antigens make them promising candidates for tumor vaccines. The development of therapeutic cancer vaccines based on CT antigens like ORF2 (14-33) is an area of active research, with multiple clinical trials already underway (Loukinov et al., 2006).
Propriétés
Séquence |
QGAMLAAQERRVPRAAEVPR |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Cancer/testis antigen 1 (ORF2 (14-33)); NY-ESO-1 (OFR2(14-33)) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



